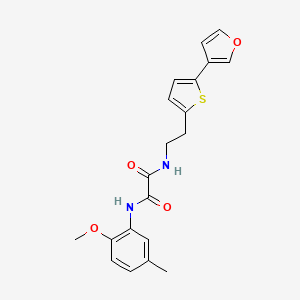

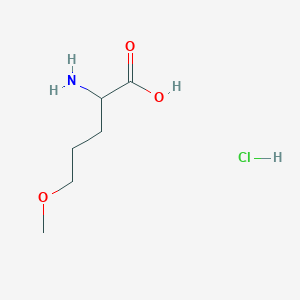

![molecular formula C23H29Cl2NO2S B2540945 2,5-dichloro-N-[4-(4-pentylcyclohexyl)phenyl]benzenesulfonamide CAS No. 478041-42-8](/img/structure/B2540945.png)

2,5-dichloro-N-[4-(4-pentylcyclohexyl)phenyl]benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,5-Dichloro-N-[4-(4-pentylcyclohexyl)phenyl]benzenesulfonamide (DPCPBS) is an organic compound belonging to the class of sulfonamides. It is a colorless solid with an approximate molecular weight of 437.85 g/mol. DPCPBS is used in a variety of scientific research applications and has been studied extensively for its biochemical and physiological effects. In

Applications De Recherche Scientifique

Anticancer Activity

BSC has demonstrated potent anticancer properties. In a study by Custodio et al., the compound was synthesized and structurally elucidated using techniques such as Single Crystal X-ray Diffraction, spectroscopy analysis (Infrared, NMR, and Mass Spectroscopy) . The BSC compound exhibited a planar conformation in its chalcone portion, with low angles between aromatic rings. Additionally, it formed intermolecular interactions, leading to a dimeric supramolecular arrangement. An inverse virtual screening approach suggested potential interactions with the binding sites of RARα and RARβ. Experimental evaluation against three cancer cell lines confirmed its cytotoxic effect, particularly against HCT-116 (a colon cancer cell line).

Oxidative Deprotection and Alcohol Oxidation

BSC can serve as a catalyst or reagent in oxidative deprotection reactions. For instance, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DCBQ)-catalyzed aerobic oxidation reactions involving BSC have been explored. This system enables oxidative deprotection of PMB ethers, alcohol oxidation, aromatization, and α,β-unsaturated aldehyde formation .

LED and Photoreactor Modeling

Researchers have used BSC as a practical model for studying new light reactors. Specifically, it has been investigated in the context of LED (light-emitting diode) light sources and fiber-optic CCD (charge-coupled device) spectrophotometers .

Palladium-Catalyzed Indole Synthesis

BSC has been employed in the synthesis of 2,5-dichloro-3,6-di(3-indolyl)-1,4-hydroquinone. This reaction involves palladium catalysis and provides access to indole derivatives .

Starting Material for Synthesizing Quinones

BSC serves as an intermediate in the synthesis of quinones. For example, it can be used as a starting material for the synthesis of quinone D .

Reusability in Catalysis

After immobilizing BSC on multi-walled carbon nanotubes, it can be reused without a loss of activity in various catalytic processes .

Mécanisme D'action

Target of Action

A structurally similar compound, a sulfonamide chalcone, has been suggested to interact with the binding sites of retinoic acid receptors alpha and beta (rarα and rarβ) .

Mode of Action

Based on the structural similarity to sulfonamide chalcones, it can be inferred that it might interact with its targets in a similar manner . The compound likely binds to the active sites of its target proteins, leading to changes in their function.

Biochemical Pathways

Given the potential interaction with rarα and rarβ, it might influence the retinoic acid signaling pathway .

Result of Action

A structurally similar compound, a sulfonamide chalcone, has been shown to exhibit potent anticancer activity . This suggests that 2,5-dichloro-N-[4-(4-pentylcyclohexyl)phenyl]benzenesulfonamide might also have potential therapeutic effects.

Propriétés

IUPAC Name |

2,5-dichloro-N-[4-(4-pentylcyclohexyl)phenyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29Cl2NO2S/c1-2-3-4-5-17-6-8-18(9-7-17)19-10-13-21(14-11-19)26-29(27,28)23-16-20(24)12-15-22(23)25/h10-18,26H,2-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVYOHHODXIHUBK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1CCC(CC1)C2=CC=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29Cl2NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-dichloro-N-[4-(4-pentylcyclohexyl)phenyl]benzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

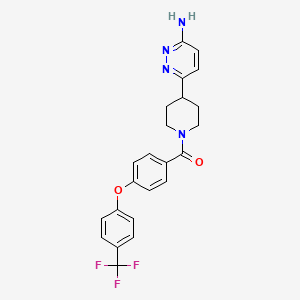

![N-[cyano(2-fluorophenyl)methyl]-2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetamide](/img/structure/B2540862.png)

![1-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-(2,4-difluorophenyl)ethan-1-one](/img/structure/B2540863.png)

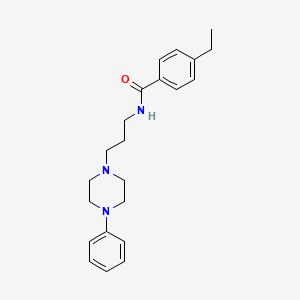

![1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)piperidine-3-carboxamide](/img/structure/B2540867.png)

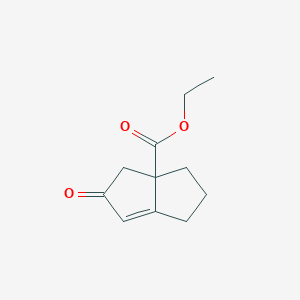

![N-[1-(Hydroxymethyl)-2,3-dihydroinden-1-yl]prop-2-enamide](/img/structure/B2540870.png)

![2,4-dimethoxy-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide](/img/structure/B2540871.png)

![Ethyl 8-bromo-3,4-dihydro-2h-benzo[b][1,4]oxazine-2-carboxylate](/img/structure/B2540873.png)

![2-[(2-Methylpiperidin-1-yl)sulfonyl]benzoic acid](/img/structure/B2540881.png)